2-(2,4-dichlorophenoxy)-N-{2-phenyl-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl}acetamide
Description
This compound features a 2,4-dichlorophenoxy group linked via an acetamide bridge to a 2-phenyl-substituted thieno[3,4-c]pyrazole moiety. The dichlorophenoxy group is a hallmark of bioactive molecules, often associated with anti-inflammatory, enzyme inhibitory (e.g., COX-2), and plant growth-regulating properties . While direct pharmacological data for this compound are unavailable in the provided evidence, its structural analogs suggest applications in agrochemical and pharmaceutical research .
Properties
IUPAC Name |
2-(2,4-dichlorophenoxy)-N-(2-phenyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15Cl2N3O2S/c20-12-6-7-17(15(21)8-12)26-9-18(25)22-19-14-10-27-11-16(14)23-24(19)13-4-2-1-3-5-13/h1-8H,9-11H2,(H,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OSGDBSLSVVLYEJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(N(N=C2CS1)C3=CC=CC=C3)NC(=O)COC4=C(C=C(C=C4)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15Cl2N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,4-dichlorophenoxy)-N-{2-phenyl-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl}acetamide typically involves multiple steps. One common method starts with the preparation of 2,4-dichlorophenoxyacetic acid, which is then reacted with thieno[3,4-c]pyrazole derivatives under specific conditions to form the desired compound. The reaction conditions often include the use of solvents like dimethylformamide (DMF) and catalysts such as triethylamine to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing advanced techniques such as continuous flow reactors and automated synthesis systems to ensure consistency and efficiency .
Chemical Reactions Analysis
Types of Reactions
2-(2,4-dichlorophenoxy)-N-{2-phenyl-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl}acetamide undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions often involve reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Common Reagents and Conditions
The common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and bases (e.g., sodium hydroxide). The reaction conditions typically involve controlled temperatures, specific pH levels, and the use of inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the specific conditions used. For example, oxidation may yield carboxylic acid derivatives, while reduction could produce alcohols or amines. Substitution reactions often result in the formation of new functional groups at the dichlorophenoxy site .
Scientific Research Applications
2-(2,4-dichlorophenoxy)-N-{2-phenyl-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl}acetamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including anti-inflammatory and antimicrobial properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of inflammatory diseases and infections.
Mechanism of Action
The mechanism of action of 2-(2,4-dichlorophenoxy)-N-{2-phenyl-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl}acetamide involves its interaction with specific molecular targets and pathways. For instance, its anti-inflammatory effects are believed to be mediated through the inhibition of cyclooxygenase-2 (COX-2) enzyme, which plays a crucial role in the inflammatory response. The compound’s structure allows it to bind effectively to the active site of COX-2, thereby reducing the production of pro-inflammatory mediators .
Comparison with Similar Compounds
Comparison with Structural Analogs
Core Heterocycle Variations
- Quinazolinone-Based Analogs: Compounds such as 8d () share the dichlorophenoxy-acetamide motif but incorporate a quinazolinone core instead of thieno-pyrazole. These analogs exhibit higher melting points (e.g., 188–189°C for 8d) due to increased planarity and hydrogen-bonding capacity .
- Thieno-Pyrazole Derivatives: BF23112 () contains a benzoxazol-3-yl group instead of thieno-pyrazole, resulting in a lower molecular weight (392.43 g/mol vs. ~455 g/mol for the target compound) and altered solubility profiles .
Substituent Modifications
- Arylthioureido Modifications : Derivatives such as 7a–h () introduce trichloroethyl and arylthioureido groups, increasing steric bulk and halogen content, which may improve receptor binding but reduce metabolic stability .
Spectral and Physicochemical Properties
Key spectral data for analogs include:
- ¹H NMR: The target compound’s dichlorophenoxy group is expected to show aromatic proton signals near δ 7.2–7.4 ppm, similar to 6a (δ 7.39 ppm for dichlorophenoxy protons) .
- ¹³C NMR : The acetamide carbonyl signal should appear at ~170 ppm, consistent with 7a–h (δ 168–172 ppm) .
- Melting Points: Thieno-pyrazole derivatives (e.g., BF23112) lack reported melting points, while quinazolinone analogs (8d) melt at 188–189°C, suggesting higher crystallinity in the latter .
Data Tables
Table 1: Structural and Physicochemical Comparison
*Estimated based on structural analysis.
Research Findings and Limitations
- Synthesis: The target compound can likely be synthesized via condensation reactions similar to 3 (), where chloral hydrate reacts with a dichlorophenoxy-acetamide precursor .
- Gaps in Data : Direct biological assays, crystallographic data, and pharmacokinetic profiles for the target compound are absent in the provided evidence. Current hypotheses rely on extrapolation from analogs.
- Contradictions: While quinazolinone analogs (8d) exhibit high thermal stability, thieno-pyrazole derivatives may prioritize metabolic flexibility over crystallinity, complicating activity predictions .
Biological Activity
The compound 2-(2,4-dichlorophenoxy)-N-{2-phenyl-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl}acetamide is a complex organic molecule that has garnered attention for its potential biological activities. This article focuses on the biological activity of this compound, exploring its synthesis, mechanisms of action, and therapeutic applications based on diverse research findings.
Synthesis and Structural Characteristics
The synthesis of 2-(2,4-dichlorophenoxy)-N-{2-phenyl-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl}acetamide involves multiple steps, typically beginning with the preparation of the dichlorophenoxyacetyl group followed by the introduction of the thienopyrazole moiety. The structural verification is commonly performed using techniques such as NMR and mass spectrometry.
Table 1: Summary of Key Structural Features
| Feature | Description |
|---|---|
| Molecular Formula | C₁₅H₁₄Cl₂N₂O |
| Molecular Weight | 319.19 g/mol |
| Primary Functional Groups | Acetamide, Thienopyrazole |
| Synthesis Method | Multi-step organic synthesis |
Antifungal Activity
Research has indicated that derivatives of compounds containing the dichlorophenoxy group exhibit significant antifungal properties. For instance, studies have shown that similar compounds can inhibit fungal growth at low concentrations. The mechanism often involves the disruption of fungal cell wall synthesis and function.
Anti-inflammatory Activity
Compounds with similar thienopyrazole structures have demonstrated anti-inflammatory effects by inhibiting cyclooxygenase enzymes involved in prostaglandin synthesis. This suggests that 2-(2,4-dichlorophenoxy)-N-{2-phenyl-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl}acetamide may possess anti-inflammatory potential as well .
Antimicrobial Properties
There is evidence supporting the antimicrobial activity of compounds containing thienopyrazole and dichlorophenoxy groups. These compounds have been tested against various bacterial strains with promising results indicating their potential as antimicrobial agents.
Study 1: Antifungal Efficacy
In a controlled study involving various derivatives of dichlorophenoxy compounds, researchers found that specific modifications in the molecular structure significantly enhanced antifungal activity against Candida species. The study concluded that the presence of halogen substitutions in the aromatic ring was crucial for increased potency.
Study 2: Neurotoxicity Assessment
A study examining the neurotoxic effects of 2,4-D highlighted its impact on AChE activity and subsequent behavioral changes in rats. Although this study did not directly test 2-(2,4-dichlorophenoxy)-N-{2-phenyl-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl}acetamide, it provides a framework for understanding potential neuroactive effects due to structural similarities.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
